Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
CAS No.:
Cat. No.: VC13761153
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO4 |
---|---|
Molecular Weight | 197.19 g/mol |
IUPAC Name | ethyl 3-hydroxy-6-methyl-2-oxo-1H-pyridine-4-carboxylate |
Standard InChI | InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-5(2)10-8(12)7(6)11/h4,11H,3H2,1-2H3,(H,10,12) |
Standard InChI Key | LNGNMSRHYCEECQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)C)O |
Canonical SMILES | CCOC(=O)C1=C(C(=O)NC(=C1)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a pyridine ring with four key substituents:
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A hydroxyl (-OH) group at position 3
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A methyl (-CH₃) group at position 6
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A ketone (=O) at position 2
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An ethyl carboxylate (-COOCH₂CH₃) at position 4
This substitution pattern creates a conjugated system that influences both reactivity and biological interactions. The 1,2-dihydro configuration introduces partial saturation between N1 and C2, enhancing the molecule's ability to participate in hydrogen bonding and π-π stacking interactions .
Comparative Physicochemical Data
While exact data for ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are unavailable, Table 1 presents properties of its closest structural analog, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10350-10-4) :
Property | Value |
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Molecular Formula | C₉H₁₁NO₄ |
Molecular Weight | 197.188 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 446.0±40.0°C (760 mmHg) |
Melting Point | 216–222°C |
Flash Point | 223.6±27.3°C |
LogP | 0.04 |
Water Solubility | 3.12 mg/mL (predicted) |
The positional isomerism (hydroxyl at C3 vs. C4) likely alters these properties through changes in hydrogen-bonding capacity and dipole moments. Computational modeling suggests the C3-hydroxyl variant would exhibit increased aqueous solubility due to enhanced polarity .
Synthetic Methodologies
Conventional Laboratory Synthesis
The synthesis of 2-oxo-1,2-dihydropyridine derivatives typically employs cyclocondensation strategies. For the target compound, a plausible route involves:
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Mannich Reaction: Condensation of ethyl acetoacetate with methylamine and formaldehyde under acidic conditions to form a β-amino ketone intermediate.
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Cyclization: Intramolecular attack of the amine group on the carbonyl carbon, facilitated by protic solvents like ethanol with piperidine catalysis .
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Oxidation-Hydroxylation: Sequential oxidation at C2 and hydroxylation at C3 using hydrogen peroxide or tert-butyl hydroperoxide.
Key reaction parameters:
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Temperature: 80–100°C for cyclization step
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Catalyst: 5–10 mol% piperidine
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Reaction Time: 6–12 hours
Industrial-Scale Production Considerations
Large-scale manufacturing faces challenges in:
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Regioselective hydroxylation at C3
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Purification of polar intermediates
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Thermal stability during high-temperature steps
Continuous flow reactors with in-line IR monitoring have shown promise in addressing these issues for similar compounds, achieving 78% yield at kilogram scale .
Compound | MCF7 LC₅₀ (μM) | Hep-G2 LC₅₀ (μM) | Selectivity Index* |
---|---|---|---|
Analog 8 | 19.15 | 24.30 | 3.2 |
Analog 16 | 17.34 | 29.45 | 2.8 |
Doxorubicin | 3.94 | 4.12 | 1.1 |
*Selectivity Index = LC₅₀(normal Hs27 cells)/LC₅₀(cancer cells)
The C3-hydroxyl group may enhance target binding through hydrogen bond donation to kinase ATP pockets. Molecular docking studies predict strong interaction (ΔG = -9.2 kcal/mol) with CDK2/cyclin E complex .
Antioxidant Mechanisms
Pyridine derivatives with adjacent hydroxyl and ketone groups exhibit radical scavenging activity:
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DPPH assay IC₅₀: 28.4 μM (compared to 16.7 μM for ascorbic acid)
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Hydroxyl radical neutralization: 82% at 100 μM concentration
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Lipid peroxidation inhibition: 74% in linoleic acid model
The 3-hydroxy-2-oxo motif facilitates electron delocalization, stabilizing free radical intermediates during antioxidant activity .
Structure-Activity Relationships
Critical structural features influencing bioactivity:
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C2 Ketone: Essential for PDE3A inhibition (ΔpIC₅₀ = 1.2 vs. reduced analogs)
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C3 Hydroxyl: Increases water solubility by 3-fold compared to methoxy analogs
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C4 Carboxylate: Modulates cell permeability (LogP reduction from 1.2 to 0.04)
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C6 Methyl: Enhances metabolic stability (t₁/₂ increase from 2.1 to 5.7 hr in microsomes)
Removal of the ethyl carboxylate group decreases anticancer potency by 40%, while methylation of the C3-hydroxyl abolishes antioxidant activity .
Computational Predictions
ADMET properties calculated using QikProp 4.8:
Parameter | Value | Ideal Range |
---|---|---|
Caco-2 Permeability | 112 nm/s | >25 nm/s |
HIA% | 94 | >80% |
Plasma Protein Binding | 88% | <90% |
HERG Inhibition | pIC₅₀ = 4.1 | >5 |
CYP3A4 Inhibition | 22% | <50% |
The compound violates no Lipinski rules (MW <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10), suggesting good oral bioavailability .
Challenges and Future Directions
Current research gaps:
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Lack of in vivo toxicity profiles
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Need for targeted delivery systems to improve tumor accumulation
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Limited understanding of metabolism in human models
Emerging opportunities:
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Development of fluorinated analogs for PET imaging
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Combination therapies with immune checkpoint inhibitors
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Nanoformulation using PEGylated liposomes
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